![molecular formula C16H22BNO3 B2459448 1-[3-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]环丙烷-1-甲酰胺 CAS No. 1628010-77-4](/img/structure/B2459448.png)
1-[3-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]环丙烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide” is a chemical compound with the molecular weight of 287.17 . Its IUPAC name is 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.作用机制
Target of Action
It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes . This reaction is part of larger biochemical pathways, such as the synthesis of complex organic molecules. The downstream effects of these reactions can vary widely, depending on the specific context and the other molecules involved.
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable complexes with various biological targets .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This molecule can be used as a building block in the synthesis of more complex organic molecules. The exact molecular and cellular effects of the compound’s action would depend on the specific context and the other molecules involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo borylation . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
实验室实验的优点和局限性
One of the main advantages of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is its ability to selectively label and target specific biomolecules, which can be useful in a variety of research applications. However, its use is limited by its relatively complex synthesis and the need for specialized equipment and expertise.
未来方向
1. Development of new synthesis methods for 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide that are more efficient and scalable.
2. Investigation of the mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide at the molecular level.
3. Development of new applications for 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide in drug delivery and imaging.
4. Optimization of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide for use in clinical settings, including the development of new diagnostic and therapeutic agents.
5. Exploration of the potential of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide for use in combination with other bioconjugation and imaging agents.
合成方法
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromoanisole with tetramethyl-1,3,2-dioxaborolane, followed by cyclopropanation with ethyl diazoacetate. Other methods involve the use of boronic acid derivatives and cyclopropane reagents.
科学研究应用
- 硼酸衍生物: 该化合物是一种重要的硼酸衍生物。 其独特的结构使其能够参与碳-碳偶联和碳杂原子偶联反应 。这些反应在有机合成和药物开发中至关重要。
- 生物活性: 由于其独特的结构,硼酸衍生物通常表现出良好的生物活性和药理作用。 研究人员正在探索其在癌症治疗中的潜力,包括硼中子俘获疗法和药物运输聚合物 。
- 含氟化合物: 含氟药物由于其高生物活性、稳定性和耐受性而广泛应用于医药领域。 该化合物的氟原子增强了其与碳的亲和力,使其在药物设计中具有价值 。
- 芳基硼酸: 该化合物的稳定性和易得性使其成为铃木偶联反应中的关键亲核试剂。 这些反应促进了多种有机化合物的合成,包括药物和农药 。
- 酰胺类局部麻醉剂: 这些化合物在临床癌症手术中得到广泛应用。 它们的应用可能对癌症治疗产生积极影响,使该化合物在医学研究中具有相关性 。
- 实验技术: 使用 FTIR、1H 和 13C NMR 以及质谱验证标题化合物的结构。 此外,单晶 X 射线衍射证实了其构象 。
- 密度泛函理论 (DFT): DFT 计算提供了对分子结构、静电势和前沿分子轨道的见解。 将 DFT 结果与 X 射线数据进行比较验证了该化合物的结构 。
有机合成与药物化学
铃木偶联反应
局部麻醉剂和癌症治疗
结构验证和构象分析
总之,该化合物将有机合成、药物化学和癌症研究联系在一起。 其独特的性质使其成为在不同科学领域中进行进一步研究和应用的宝贵课题 。如果您需要更多信息或有任何其他问题,请随时询问!😊
生化分析
Biochemical Properties
The tetramethyl-1,3,2-dioxaborolane group in 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide can participate in various biochemical reactions . For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts
Cellular Effects
Given its potential to participate in various biochemical reactions, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in borylation and hydroboration reactions , which could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
The metabolic pathways involving 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide are not well-characterized. Given its potential to participate in borylation and hydroboration reactions , it may interact with enzymes or cofactors involved in these processes.
属性
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDPAFCHPDENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)
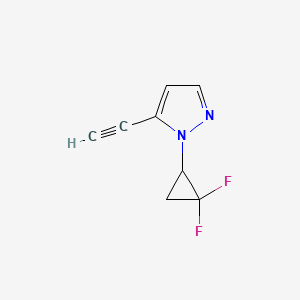
![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2459368.png)
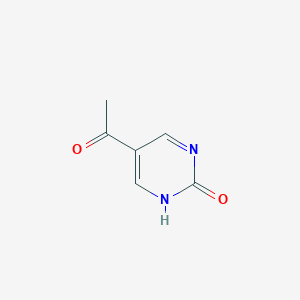
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)
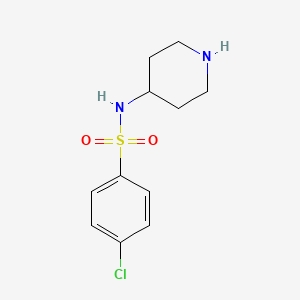

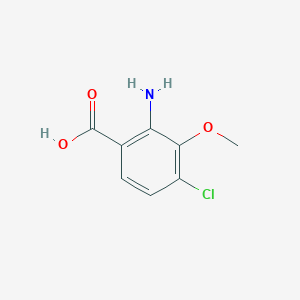
![6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2459381.png)
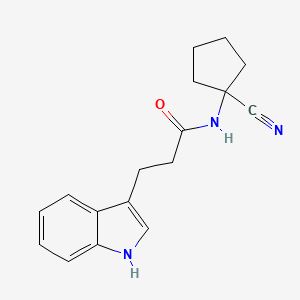

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2459385.png)
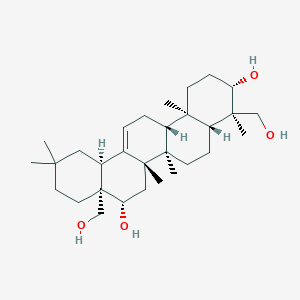
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2459388.png)